molecular formula C10H23K2NO6P2 B15179747 Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate CAS No. 94230-72-5

Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate

Cat. No.: B15179747
CAS No.: 94230-72-5
M. Wt: 393.44 g/mol
InChI Key: ZQXIVPJLVQBBGA-UHFFFAOYSA-L
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Description

EINECS 303-782-4, also known as 2,2’-azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound widely used as a free radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of polymers and copolymers, making it a crucial component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group. The process can be summarized as follows:

    Starting Material: 2,2’-azobis(2-methylpropionitrile)

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent the decomposition of the intermediate products.

    Product: 2,2’-azobis(2-methylpropionamidine) dihydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of hydrochloric acid to a solution of 2,2’-azobis(2-methylpropionitrile) under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionamidine) dihydrochloride primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Decomposition: The decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride is typically carried out at elevated temperatures (around 60-70°C) in the presence of a solvent such as water or ethanol.

    Oxidation: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionamidine) dihydrochloride are free radicals, which can further react with monomers to form polymers. In oxidation and reduction reactions, the products depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-azobis(2-methylpropionamidine) dihydrochloride has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a free radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it an essential component in the production of various polymeric materials.

    Biology: The compound is used in the study of free radical biology and oxidative stress. It serves as a source of free radicals in experiments investigating the effects of oxidative stress on biological systems.

    Medicine: In medical research, 2,2’-azobis(2-methylpropionamidine) dihydrochloride is used to study the mechanisms of free radical-induced damage and the development of antioxidant therapies.

    Industry: The compound is employed in the production of plastics, adhesives, and coatings. Its role as a polymerization initiator makes it valuable in the manufacturing of various industrial products.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals through thermal decomposition. The compound decomposes to form two amidine radicals, which can initiate polymerization reactions by reacting with monomers. The free radicals generated can also interact with other molecules, leading to various chemical transformations.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionamidine) dihydrochloride is similar to other azo compounds used as free radical initiators, such as 2,2’-azobis(2-methylpropionitrile) and 2,2’-azobis(isobutyronitrile). it is unique in its ability to generate amidine radicals, which can offer different reactivity and selectivity in polymerization reactions.

Similar Compounds

  • 2,2’-azobis(2-methylpropionitrile)
  • 2,2’-azobis(isobutyronitrile)
  • 2,2’-azobis(2,4-dimethylvaleronitrile)

These compounds share similar properties and applications but differ in their decomposition products and reactivity.

Properties

CAS No.

94230-72-5

Molecular Formula

C10H23K2NO6P2

Molecular Weight

393.44 g/mol

IUPAC Name

dipotassium;[octyl(phosphonatomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C10H25NO6P2.2K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2

InChI Key

ZQXIVPJLVQBBGA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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